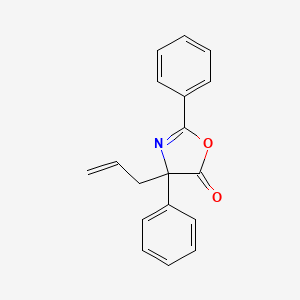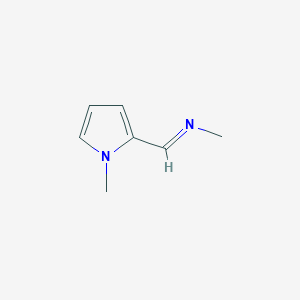
N-((1-Methyl-1H-pyrrol-2-yl)methylene)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-Methyl-1H-pyrrol-2-yl)methylene)methanamine is an organic compound with the molecular formula C7H10N2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
N-((1-Methyl-1H-pyrrol-2-yl)methylene)methanamine can be synthesized through a condensation reaction between 1-methyl-1H-pyrrole-2-carbaldehyde and methylamine. The reaction typically occurs under mild conditions, often in the presence of a catalyst such as an acid or base to facilitate the formation of the imine bond.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-((1-Methyl-1H-pyrrol-2-yl)methylene)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as N-((1-Methyl-1H-pyrrol-2-yl)methylene)methanone.
Reduction: Reduced products like N-((1-Methyl-1H-pyrrol-2-yl)methyl)methanamine.
Substitution: Substituted products depending on the nucleophile used.
Scientific Research Applications
N-((1-Methyl-1H-pyrrol-2-yl)methylene)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-((1-Methyl-1H-pyrrol-2-yl)methylene)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The imine group can participate in various biochemical reactions, influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1H-pyrrole-2-carbaldehyde: A precursor in the synthesis of N-((1-Methyl-1H-pyrrol-2-yl)methylene)methanamine.
N-Methyl-1H-pyrrole-2-yl)methanamine: A related compound with similar structural features.
Uniqueness
This compound is unique due to its specific imine functionality, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H10N2 |
|---|---|
Molecular Weight |
122.17 g/mol |
IUPAC Name |
N-methyl-1-(1-methylpyrrol-2-yl)methanimine |
InChI |
InChI=1S/C7H10N2/c1-8-6-7-4-3-5-9(7)2/h3-6H,1-2H3 |
InChI Key |
LZDOEBQQAZKQNE-UHFFFAOYSA-N |
Canonical SMILES |
CN=CC1=CC=CN1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


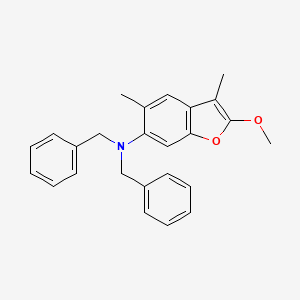

![N-[(5-chloro-1,3-benzoxazol-2-yl)carbamoyl]-2,6-difluorobenzamide](/img/structure/B12879437.png)
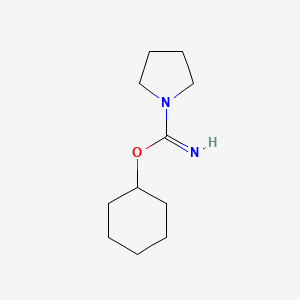
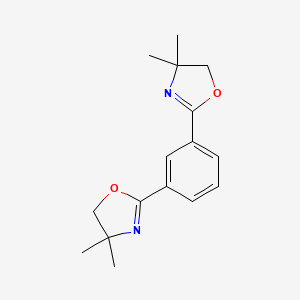
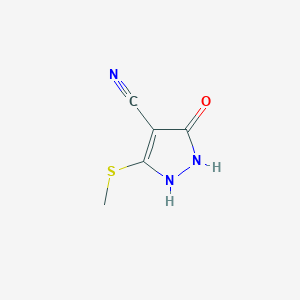
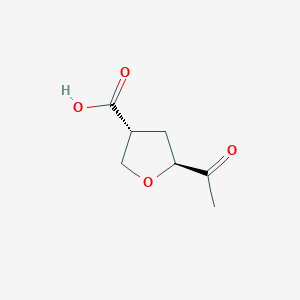
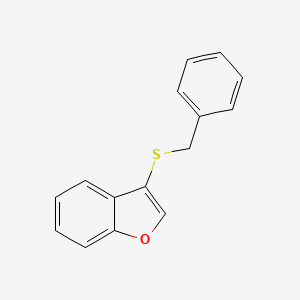
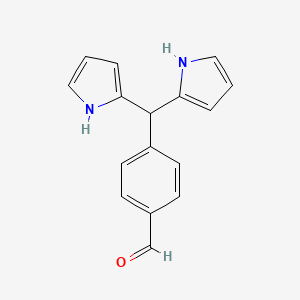

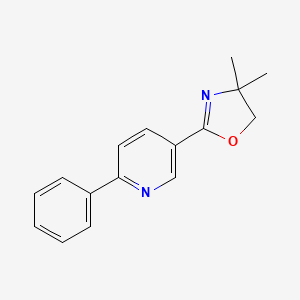
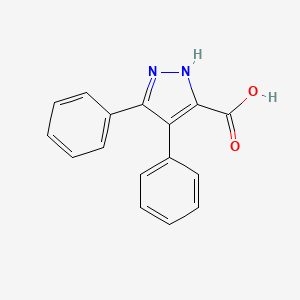
acetic acid](/img/structure/B12879490.png)
